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molecular formula C13H7N3O5 B8779186 2-(4-Nitrophenyl)-5-nitrobenzoxazole

2-(4-Nitrophenyl)-5-nitrobenzoxazole

Cat. No. B8779186
M. Wt: 285.21 g/mol
InChI Key: OUBDKKXSOQPPEM-UHFFFAOYSA-N
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Patent
US06222044B1

Procedure details

To 10 grams (0.05 mole) of 4-nitrophenylchloroxime are added 150 milliliters of ethanol and a catalytic amount of 4-(N,N-dimethyl)aminopyridine. 4.0 grams of 2-amino-4—nitrophenol are added to the mixture. The mixture is stirred under nitrogen at room temperature for ninety minutes, at which time another 3.7 grams of 1-amino-4-nitrophenol are added. The mixture is then stirred overnight at room temperature under a nitrogen blanket, cooled to 20° C. and filtered to yield 2-(p-nitrophenyl)-5-nitrobenzoxazole.
[Compound]
Name
4-nitrophenylchloroxime
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
1-amino-4-nitrophenol
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].N[C:13]1(O)[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH2:14]1.[CH2:23](O)C>CN(C1C=CN=CC=1)C>[N+:19]([C:16]1[CH:17]=[CH:18][C:13]([C:23]2[O:11][C:3]3[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=3[N:1]=2)=[CH:14][CH:15]=1)([O-:21])=[O:20]

Inputs

Step One
Name
4-nitrophenylchloroxime
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Step Three
Name
1-amino-4-nitrophenol
Quantity
3.7 g
Type
reactant
Smiles
NC1(CC=C(C=C1)[N+](=O)[O-])O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C1=CC=NC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred overnight at room temperature under a nitrogen blanket
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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